molecular formula C11H14ClN3O B14430135 N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride CAS No. 77234-61-8

N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride

Cat. No.: B14430135
CAS No.: 77234-61-8
M. Wt: 239.70 g/mol
InChI Key: PWRKSDNYQUWJQV-UHFFFAOYSA-N
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Description

N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-dicarbonyl compounds with ammonium acetate under acidic conditions to form the imidazole ring . Another approach involves the use of α-hydroxyketones or α-haloketones heated with formamide . These reactions are often carried out under mild conditions to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts, such as nickel or copper, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the imidazole ring .

Mechanism of Action

The mechanism of action of N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-alpha-hydroxyphenethyl)imidazole hydrochloride is unique due to the presence of both amino and hydroxyphenethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

77234-61-8

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-(4-aminophenyl)-2-imidazol-1-ylethanol;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14;/h1-6,8,11,15H,7,12H2;1H

InChI Key

PWRKSDNYQUWJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)O)N.Cl

Origin of Product

United States

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